molecular formula C12H12BrF3N2O B5579063 1-(4-bromophenyl)-2-[2-(trifluoromethyl)-2-imidazolidinyl]ethanone

1-(4-bromophenyl)-2-[2-(trifluoromethyl)-2-imidazolidinyl]ethanone

Cat. No. B5579063
M. Wt: 337.14 g/mol
InChI Key: KERINSLAOCWVDS-UHFFFAOYSA-N
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Description

Synthesis Analysis

The synthesis of structurally similar compounds often involves complex reactions that ensure the precise incorporation of functional groups to achieve the desired chemical characteristics. For example, the synthesis of related compounds has been achieved through methods such as one-pot reactions and catalysis, which could offer insights into the synthesis approach for "1-(4-bromophenyl)-2-[2-(trifluoromethyl)-2-imidazolidinyl]ethanone" (Ünaleroğlu, Temelli, & Hökelek, 2002).

Molecular Structure Analysis

The molecular structure and vibrational frequencies of similar compounds have been investigated using both experimental techniques and theoretical calculations, such as Gaussian09 software package and X-ray crystallography. This includes analysis of geometrical parameters, hyper-conjugative interactions, charge delocalization, and molecular electrostatic potential, which are crucial for understanding the stability and reactivity of the molecule (Mary et al., 2015).

Chemical Reactions and Properties

Chemical reactions involving the compound can exhibit specificity towards certain reagents and conditions, leading to various derivatives with unique properties. The nucleophilic substitution reactions of imidazole with 2-bromo-1-arylethanones provide valuable insights into the reactivity of similar compounds under different conditions (Erdogan & Erdoğan, 2019).

Physical Properties Analysis

Physical properties such as solubility, melting point, and crystalline structure are directly influenced by the molecular geometry and intermolecular forces present in the compound. The hydrogen-bonding patterns observed in enaminones, for example, impact their solid-state structures and could provide parallels for understanding the physical properties of "1-(4-bromophenyl)-2-[2-(trifluoromethyl)-2-imidazolidinyl]ethanone" (Balderson et al., 2007).

Chemical Properties Analysis

The chemical properties, including reactivity towards various reagents, stability under different conditions, and potential for undergoing specific chemical transformations, are pivotal for the practical application of the compound. Studies on related molecules have highlighted the significance of the carbonyl group and other functional groups in dictating the chemical behavior of such compounds (Mary et al., 2015).

Scientific Research Applications

Nucleophilic Substitution Reactions

  • Erdogan and Erdoğan (2019) investigated the nucleophilic substitution reactions of imidazole with various 2-bromo-1-arylethanones computationally. They used Density Functional Theory (DFT) calculations to study the chemical reactions and properties of these compounds (Erdogan & Erdoğan, 2019).

Synthesis and Anticancer Potential

  • Potikha and Brovarets (2020) described a method for assembling the imidazo[2,1-b][1,3]thiazole system. They found that certain derivatives exhibited moderate ability to suppress kidney cancer cell growth (Potikha & Brovarets, 2020).

Molecular Structure Analysis

  • Mary et al. (2015) performed a comprehensive molecular structure, FT-IR, vibrational assignments, HOMO-LUMO analysis, and molecular docking study of a related compound. Their research suggests potential anti-neoplastic properties (Mary et al., 2015).

Antibacterial and Antifungal Agents

  • Sawant, Patil, and Baravkar (2011) synthesized 2,4,5-trisubstituted-1H-imidazoles and evaluated their antibacterial and antifungal activities. They focused on the structural elucidation of these compounds and their potential as antimicrobial agents (Sawant, Patil, & Baravkar, 2011).

Heme Oxygenase Inhibition

  • Roman et al. (2010) explored the design of selective inhibitors of heme oxygenases using derivatives of 1-aryl-2-(1H-imidazol-1-yl/1H-1,2,4-triazol-1-yl)ethanones. Their research highlights the pharmacological applications of these compounds (Roman et al., 2010).

Synthesis of Novel Complexes

  • Sun et al. (2010) synthesized new metal–organic frameworks using biphenyl-tetracarboxylate and flexible bis(imidazole) ligands. Their work demonstrates the application of these compounds in the construction of complex molecular structures (Sun et al., 2010).

Green Synthesis and Antimicrobial Activity

  • Vekariya et al. (2017) reported the microwave-assisted green synthesis of imidazo[2,1-b]thiazole derivatives. They also evaluated their antimicrobial and antimalarial activities, highlighting the eco-friendly synthesis and biological applications of these compounds (Vekariya et al., 2017).

properties

IUPAC Name

1-(4-bromophenyl)-2-[2-(trifluoromethyl)imidazolidin-2-yl]ethanone
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H12BrF3N2O/c13-9-3-1-8(2-4-9)10(19)7-11(12(14,15)16)17-5-6-18-11/h1-4,17-18H,5-7H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KERINSLAOCWVDS-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CNC(N1)(CC(=O)C2=CC=C(C=C2)Br)C(F)(F)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H12BrF3N2O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

337.14 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

1-(4-Bromophenyl)-2-[2-(trifluoromethyl)imidazolidin-2-yl]ethanone

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